

CL22 functional conservation across species

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Compound Focus: CL22 protein

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Understanding Functional Conservation

The central idea in functional conservation is that **biological function can be preserved even when the underlying DNA or protein sequences have diverged significantly** [1] [2]. This is a critical consideration for researchers using model organisms to understand human biology.

Traditionally, **sequence conservation** (how similar DNA sequences are across species) has been used to infer function. However, a heavy reliance on this method has limitations, as it can miss functionally important, species-specific elements [1] [3] [2]. The modern approach integrates **functional conservation**, which assesses whether a genomic element (like an enhancer), a binding site for a protein, or a biochemical pathway performs the same role in different species, regardless of sequence similarity [1].

The table below compares these two fundamental approaches.

Feature	Sequence Conservation	Functional Conservation
Core Principle	Infers function from DNA/protein sequence similarity.	Directly tests for conserved biological role, independent of sequence.
Primary Data	Genomic sequence alignments.	Experimental data (e.g., ChIP-seq, ATAC-seq, gene expression, reporter assays).

Feature	Sequence Conservation	Functional Conservation
Strengths	Powerful for identifying deeply conserved regulatory elements and protein domains; computationally inexpensive [4].	Can identify functional elements that sequence-based methods miss; reveals species-specific biology and evolutionary rewiring [1] [3] [2].
Limitations	Misses functionally conserved but sequence-divergent elements; can produce false positives (conserved but non-functional) and false negatives (functional but non-conserved) [3] [2] [5].	Experimentally intensive; requires high-quality data and careful cross-species comparison.

Comparative Analysis of Conservation Assessment Methods

Different experimental methods are used to quantify and validate functional conservation. The table below summarizes key methodologies, their applications, and findings from relevant studies.

Methodology	Application & Objective	Key Experimental Findings
ChIP-seq (Chromatin Immunoprecipitation followed by sequencing)	Map genome-wide binding sites of transcription factors (TFs) or histone modifications in different species [1] [2].	In embryonic stem cells, only ~5% of binding sites for pluripotency TFs (OCT4, NANOG) were conserved between human and mouse, while up to 50% of binding sites for the structural protein CTCF were conserved [1].
Synteny-Based Algorithms (e.g., IPP)	Identify orthologous genomic regions based on chromosomal position rather than sequence alignment [2].	Between mouse and chicken, synteny-based methods identified >5x more conserved enhancers and >3x more conserved promoters than sequence-alignment methods alone [2].
High-Throughput Fitness Profiling	Systematically assess the functional impact of	Identified many functional residues in the influenza virus PA protein that were type-

Methodology	Application & Objective	Key Experimental Findings
	mutations (e.g., in a viral protein) across a wide range of residues [3].	specific and evolutionarily non-conserved , which would be missed by sequence conservation analysis [3].
Machine Learning with Sequence Determinants	Use enriched sequence "words" from one species to predict regulatory regions in another species [5].	Prediction models for enhancers and promoters constructed from one mammal could accurately predict regulatory regions in other mammals, indicating conservation of core sequence rules despite location turnover [5].

Detailed Experimental Protocols

For researchers looking to implement these approaches, here are detailed methodologies for two key techniques cited in the tables.

1. Comparative ChIP-seq to Assess Transcription Factor Binding Conservation [1]

- **Sample Collection:** Isolate cells or tissues from equivalent developmental stages or conditions in the species being compared (e.g., human and mouse embryonic stem cells).
- **Cross-linking:** Use formaldehyde to fix protein-DNA interactions in the cells.
- **Chromatin Shearing:** Lyse cells and fragment the chromatin using sonication or enzymatic digestion (e.g., with MNase) to produce ~200-500 bp fragments.
- **Immunoprecipitation:** Incubate the sheared chromatin with a validated antibody specific to the protein of interest (e.g., anti-OCT4). Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
- **Library Preparation and Sequencing:** Reverse the cross-links, purify the DNA, and prepare sequencing libraries for high-throughput sequencing.
- **Data Analysis:** Map sequence reads to the respective reference genomes. Call significant peaks of enrichment to identify binding sites. Use tools like LiftOver or synteny-based algorithms (see below) to map peaks from one species to the other and identify orthologous binding sites.

2. Synteny-Based Orthology Mapping with IPP (Interspecies Point Projection) [2]

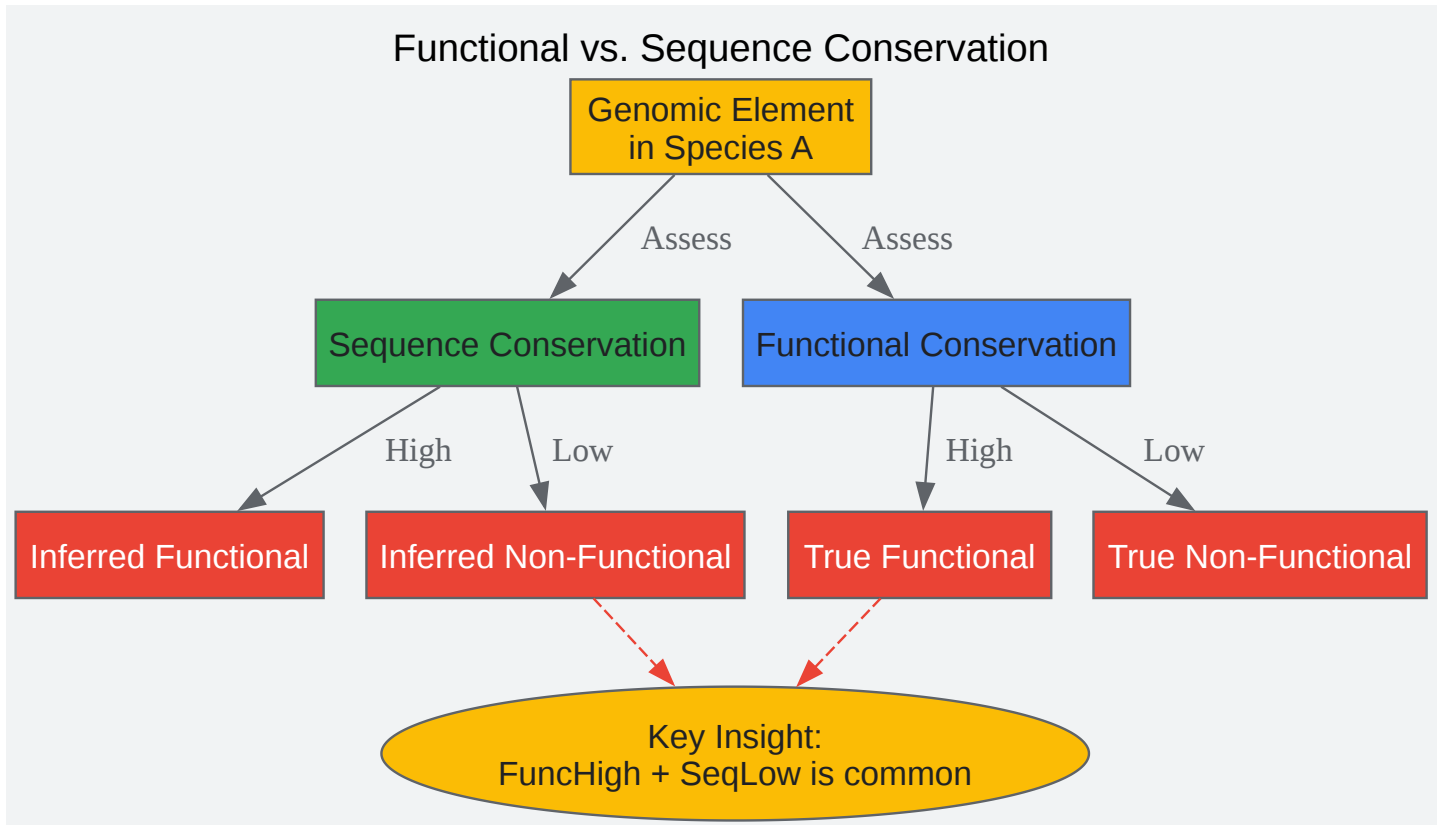
- **Identify Anchor Points:** Generate pairwise whole-genome alignments between the source species (e.g., mouse), the target species (e.g., chicken), and multiple bridging species (e.g., other reptiles and mammals).

- **Define Regions of Interest:** Obtain a set of functional regions (e.g., enhancers identified by ATAC-seq) in the source species.
- **Projection:** For a region of interest in the source genome, identify its position relative to the two nearest flanking anchor points (alignable blocks). Interpolate this relative position onto the target genome using the orthologous anchor points.
- **Bridged Projection:** If direct alignment is poor, use a chain of alignments through bridging species to increase the number of anchor points and improve projection accuracy.
- **Classification:** Classify projected regions as:
 - **Directly Conserved (DC):** Projected within 300 bp of a direct alignment.
 - **Indirectly Conserved (IC):** Projected via bridged alignments and within a defined distance (e.g., <2.5 kb summed distance to anchors).
 - **Non-Conserved (NC):** All other regions.

Visualization of Concepts and Workflows

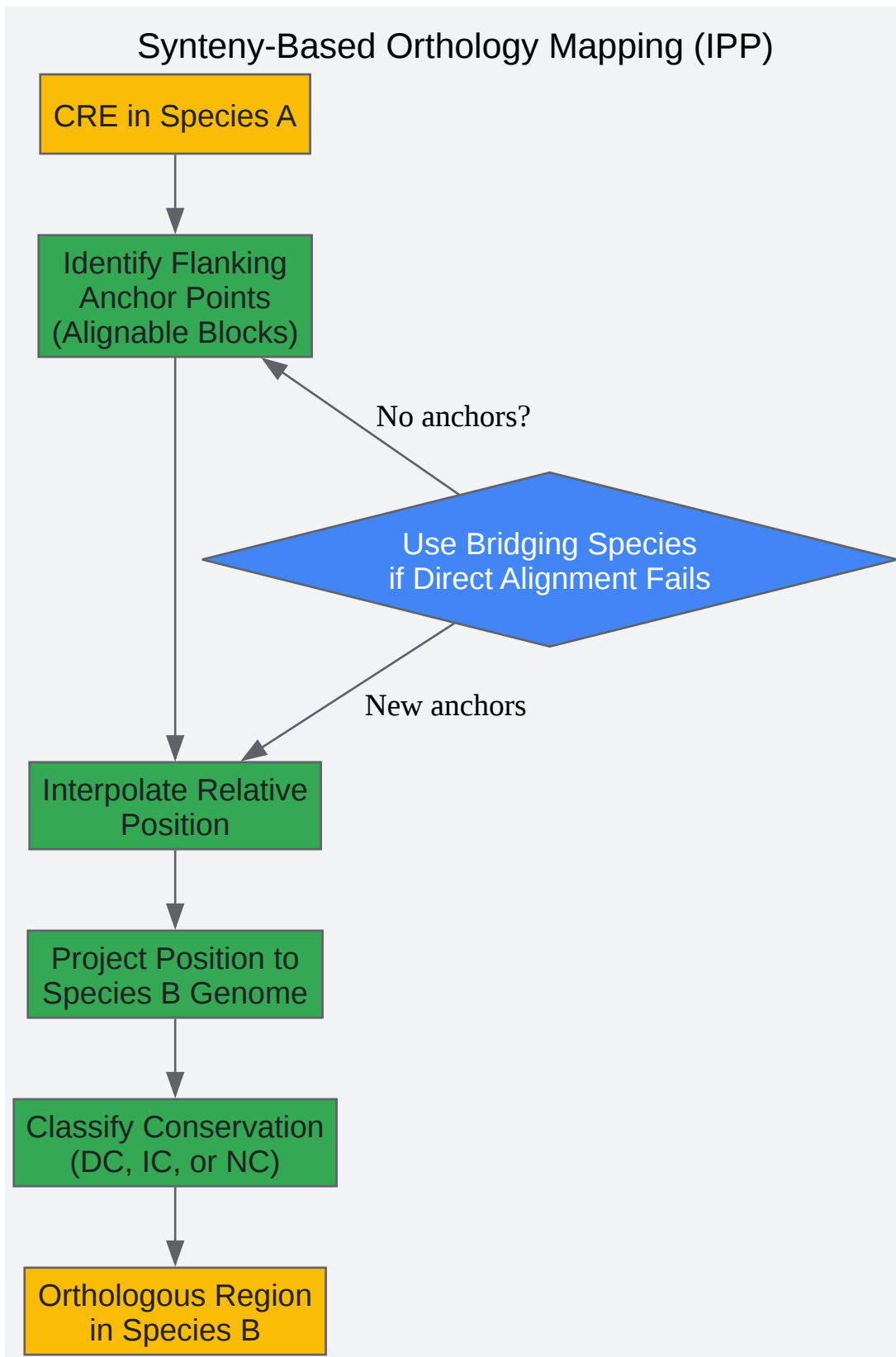
To help illustrate the core concepts and experimental workflows, the following diagrams were generated using Graphviz per your specifications.

1. Functional vs. Sequence Conservation This diagram contrasts the principles of sequence-based and function-based conservation assessment.



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2. Synteny-Based Orthology Mapping Workflow This diagram outlines the steps of the IPP algorithm for finding orthologous regions based on synteny.



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Strategic Recommendations for Research and Development

Based on the synthesized information, here are key strategic points to consider:

- **Move Beyond Sequence-Alone Analysis:** For a comprehensive understanding, especially in non-coding regions, sequence conservation is a starting point, not an endpoint. Integrate functional genomics data (like ChIP-seq or ATAC-seq) from relevant tissues and cell types across species [1] [2].
- **Account for Species-Specificity:** Be aware that functional elements, including key transcription factor binding sites and protein residues, can be species-specific. This is crucial for translating findings from model organisms to humans and for understanding evolutionary adaptations [1] [3].
- **Leverage Synteny for Distant Comparisons:** When working with evolutionarily distant species (e.g., mouse and chicken), synteny-based mapping algorithms like IPP can reveal a much larger set of conserved functional elements than traditional alignment methods [2].
- **Validate Function Experimentally:** Computational predictions of function, whether based on sequence or synteny, should be confirmed with experimental validation, such as in vivo reporter assays, to establish true functional conservation [2].

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